molecular formula C23H17Cl2N5O4S B11285955 7-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

7-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11285955
M. Wt: 530.4 g/mol
InChI Key: AGWRIWGQLSSYHW-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with the molecular formula C23H18ClN5O4S It is characterized by the presence of a benzenesulfonyl group, a triazoloquinazoline core, and multiple chlorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an aryl amine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents at the chlorine positions, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17Cl2N5O4S

Molecular Weight

530.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(5-chloro-2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H17Cl2N5O4S/c1-33-19-12-20(34-2)17(11-16(19)25)26-21-15-10-13(24)8-9-18(15)30-22(27-21)23(28-29-30)35(31,32)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,26,27)

InChI Key

AGWRIWGQLSSYHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)Cl)OC

Origin of Product

United States

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